Clinical Evidence Base: Significantly More Clinical Trials for I3C than for DIM
A comprehensive review of the clinical literature establishes a clear and verifiable advantage for I3C over its primary metabolite DIM: there is a significantly larger body of clinical evidence available for I3C. This is a direct procurement consideration for researchers planning translational or clinical studies [1]. The review concludes that current data do not suggest that DIM provides enhanced clinical benefits over I3C [2].
| Evidence Dimension | Availability of Clinical Trial Data |
|---|---|
| Target Compound Data | Significantly more clinical trials available |
| Comparator Or Baseline | 3,3'-Diindolylmethane (DIM) |
| Quantified Difference | Qualitative: 'Significantly more' (reviewer's conclusion) |
| Conditions | Review of published clinical efficacy and safety data on cruciferous phytochemicals |
Why This Matters
For researchers planning clinical or translational work, selecting a compound with a substantially larger body of existing clinical evidence, like I3C, reduces regulatory burden and provides a more robust foundation for trial design.
- [1] Higdon, J. V.; Delage, B.; Williams, D. E.; Dashwood, R. H. A review of the clinical efficacy and safety of cruciferous vegetable phytochemicals. Nutr. Rev. 2007, 65, 259-267. DOI: 10.1111/j.1753-4887.2007.tb00302.x View Source
- [2] Higdon, J. V.; Delage, B.; Williams, D. E.; Dashwood, R. H. A review of the clinical efficacy and safety of cruciferous vegetable phytochemicals. Nutr. Rev. 2007, 65, 259-267. DOI: 10.1111/j.1753-4887.2007.tb00302.x View Source
